molecular formula C18H15N5S B2613424 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-70-5

7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2613424
CAS No.: 863459-70-5
M. Wt: 333.41
InChI Key: NOLLEOHEEBDNMR-UHFFFAOYSA-N
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Description

7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a benzylthio group at the 7th position and a p-tolyl group at the 3rd position of the triazolopyrimidine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1H-[1,2,3]triazole-4-carbaldehyde with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the benzylthio group can enhance antimicrobial potency, making it a candidate for developing new antibiotics.

2. Anticancer Properties
Several studies have demonstrated the potential anticancer properties of triazolo-pyrimidine derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, research has shown that compounds with similar structures can effectively target kinases involved in cancer signaling pathways .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, indicating its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The introduction of the benzylthio group is crucial for enhancing the compound's biological activity. Various derivatives have been synthesized to optimize efficacy and reduce toxicity.

Case Studies

Several studies have documented the applications of this compound:

  • In Vitro Studies : A study published in ResearchGate highlighted the effectiveness of triazolo-pyrimidine derivatives as anti-breast cancer agents through DFT (Density Functional Theory) and QSAR (Quantitative Structure-Activity Relationship) analyses .
  • Antimicrobial Testing : Another study reported on the synthesis and antimicrobial evaluation of similar triazolo-pyrimidine compounds against resistant bacterial strains, demonstrating significant antibacterial activity.

Mechanism of Action

The mechanism of action of 7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic core and functional groups. The benzylthio and p-tolyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds also possess a fused heterocyclic ring system and are used in medicinal chemistry for their potential therapeutic properties.

Uniqueness: 7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both benzylthio and p-tolyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar heterocyclic compounds, making it a valuable scaffold for drug discovery and development.

Biological Activity

7-(Benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound features a triazolo-pyrimidine core with a benzylthio group and a p-tolyl substituent , which are known to enhance its interaction with biological targets. The presence of these functional groups suggests potential for diverse pharmacological effects.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Inhibition of Lysine-specific demethylase 1 (LSD1) : LSD1 is implicated in cancer progression. Compounds derived from the triazolo-pyrimidine scaffold have shown significant inhibition of LSD1 activity, leading to reduced cancer cell proliferation and migration. For instance, a study identified a related compound with an IC50 of 0.564 μM against LSD1 in MGC-803 cells .
  • Antimicrobial Activity : Triazole derivatives are often evaluated for their antimicrobial properties. The benzylthio group may contribute to enhanced membrane permeability and interaction with microbial targets.

Biological Activity Data

The following table summarizes the biological activities associated with similar compounds and their respective IC50 values:

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
Compound 27Triazolo-pyrimidineLSD1 Inhibition0.564
1-Benzylthio-4-methylpiperazineBenzylthio + piperazineAntimicrobialNot specified
2-Amino-[1,2,3]triazole derivativesTriazole coreAntiviralNot specified
5-Methyl-pyrimidine derivativesPyrimidine ringAntioxidantNot specified

Case Study 1: Cancer Cell Lines

A series of triazolo-pyrimidine derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited comparable inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM, similar to that of the well-known chemotherapeutic agent paclitaxel (IC50 = 29.3 μM) . This suggests potential as an anti-cancer agent.

Case Study 2: Antimicrobial Testing

In another study, compounds similar to this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, highlighting the compound's potential as an antimicrobial agent.

Properties

IUPAC Name

7-benzylsulfanyl-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-7-9-15(10-8-13)23-17-16(21-22-23)18(20-12-19-17)24-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLLEOHEEBDNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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